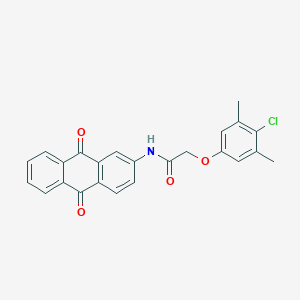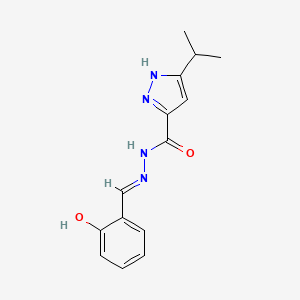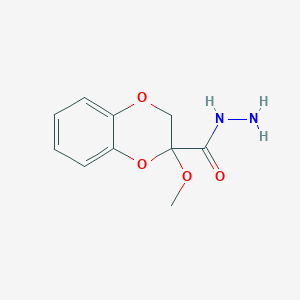![molecular formula C32H28BrN5O2S B11639542 (5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(5Z)-2-(4-bromofenil)-5-({3-[3-metil-4-(3-metilbutoxi)fenil]-1-fenil-1H-pirazol-4-il}metilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona” es una molécula orgánica compleja que pertenece a la clase de tiazolo[3,2-b][1,2,4]triazoles
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente involucra reacciones orgánicas de varios pasos. Los materiales de partida pueden incluir 4-bromobenzaldehído, 3-metil-4-(3-metilbutoxi)benzaldehído y 1-fenil-1H-pirazol-4-carbaldehído. Los pasos clave en la síntesis pueden incluir:
Reacciones de condensación: Formación de compuestos intermedios a través de reacciones de condensación.
Ciclación: Formación del sistema de anillo tiazolo[3,2-b][1,2,4]triazol.
Reacciones de sustitución: Introducción del bromofenilo y otros sustituyentes.
Métodos de producción industrial
La producción industrial de estas moléculas complejas a menudo implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la recristalización pueden utilizarse para la purificación.
Aplicaciones Científicas De Investigación
Química
El compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto puede estudiarse por su potencial como inhibidor de enzimas o ligando de receptores. Sus interacciones con macromoléculas biológicas pueden proporcionar información sobre su mecanismo de acción.
Medicina
El compuesto puede tener aplicaciones terapéuticas potenciales, como actividades antiinflamatorias, anticancerígenas o antimicrobianas. La investigación en química medicinal puede explorar su eficacia y seguridad como candidato a fármaco.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El sistema de anillo tiazolo[3,2-b][1,2,4]triazol puede desempeñar un papel crucial en la unión a estos objetivos, lo que lleva a la modulación de las vías biológicas. Los estudios detallados sobre su afinidad de unión y selectividad son esenciales para comprender sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazolo[3,2-b][1,2,4]triazol: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de pirazol: Compuestos que contienen el sistema de anillo de pirazol con varios grupos funcionales.
Unicidad
La singularidad de “(5Z)-2-(4-bromofenil)-5-({3-[3-metil-4-(3-metilbutoxi)fenil]-1-fenil-1H-pirazol-4-il}metilideno)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona” radica en su combinación específica de sustituyentes y la actividad biológica resultante. Su relación estructura-actividad (SAR) puede proporcionar información valiosa sobre el diseño de compuestos más potentes y selectivos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de análogos reducidos.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Solventes: Dimetilsulfóxido (DMSO), etanol, acetonitrilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshalogenados.
Propiedades
Fórmula molecular |
C32H28BrN5O2S |
|---|---|
Peso molecular |
626.6 g/mol |
Nombre IUPAC |
(5Z)-2-(4-bromophenyl)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C32H28BrN5O2S/c1-20(2)15-16-40-27-14-11-23(17-21(27)3)29-24(19-37(35-29)26-7-5-4-6-8-26)18-28-31(39)38-32(41-28)34-30(36-38)22-9-12-25(33)13-10-22/h4-14,17-20H,15-16H2,1-3H3/b28-18- |
Clave InChI |
WIRAQJRCYLHAFG-VEILYXNESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6)OCCC(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)

![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
![Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639475.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11639486.png)
![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)


![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)
![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
